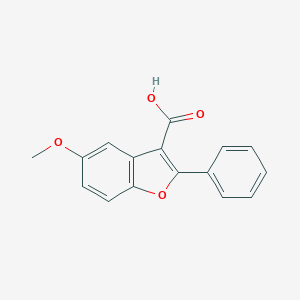

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid” is a chemical compound with the CAS Number: 300674-03-7 . It has a molecular weight of 268.27 . The IUPAC name for this compound is the same as the common name . It is a benzofuran derivative, which are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

Molecular Structure Analysis

The linear formula of “5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid” is C16 H12 O4 . The InChI Code for this compound is 1S/C16H12O4/c1-19-11-7-8-13-12 (9-11)14 (16 (17)18)15 (20-13)10-5-3-2-4-6-10/h2-9H,1H3, (H,17,18) .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid” are not available, benzofuran derivatives have been known to undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid” include a molecular weight of 268.27 .

Aplicaciones Científicas De Investigación

Biomass Conversion and Sustainable Materials

5-Hydroxymethylfurfural (HMF) and its derivatives, including 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, are crucial for converting plant biomass into valuable chemicals. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Their applications span from the production of monomers and polymers to fuels, solvents, and various chemicals. The synthesis of HMF from plant feedstocks and its use in creating sustainable materials and energy sources highlights the environmental and economic benefits of biomass conversion technologies (Chernyshev, Kravchenko, & Ananikov, 2017).

Antimicrobial Properties

Benzofuran derivatives, including 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, have been identified as promising structures for the development of new antimicrobial agents. These compounds, found widely in natural products and synthetic molecules, exhibit a broad range of biological and pharmacological activities. Benzofuran scaffolds have been utilized in the treatment of various diseases, highlighting their potential as key structures in drug discovery for combating microbial infections (Hiremathad et al., 2015).

Novel Synthetic Routes in Organic Synthesis

The compound's involvement in innovative synthetic routes for organic synthesis underscores its importance as a building block for fine chemicals. The unique properties of 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid and related derivatives make them valuable for constructing complex molecular architectures. This utility in organic synthesis demonstrates the compound's versatility and its contribution to advancing synthetic methodologies (Fan et al., 2019).

Role in Drug Discovery and Development

Benzofuran derivatives have been highlighted for their wide range of biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The diverse applications of these compounds in drug discovery and development are significant, with potential as natural drug lead compounds. The structural and functional diversity of benzofuran derivatives, including 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, enables the exploration of novel therapeutic avenues (Miao et al., 2019).

Direcciones Futuras

Benzofuran compounds have attracted considerable attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, future research in this area is promising and could lead to the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

Benzofuran derivatives, a class to which this compound belongs, are known to have a wide range of biological and pharmacological applications .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Benzofuran derivatives are known to impact a variety of biochemical pathways, but the specific pathways affected by this compound would need further investigation .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects . The specific effects of this compound would need further investigation.

Propiedades

IUPAC Name |

5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(16(17)18)15(20-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWWFXRAMMHWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352073 |

Source

|

| Record name | 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

CAS RN |

300674-03-7 |

Source

|

| Record name | 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)

![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)